![molecular formula C15H15N5O3 B2498804 8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e CAS No. 879429-79-5](/img/structure/B2498804.png)
8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, commonly known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including platelets, smooth muscle cells, and neurons. The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
MRS2179 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 binds to the P2Y1 receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the physiological processes mediated by this receptor.
Biochemical and Physiological Effects:
MRS2179 has been shown to have various biochemical and physiological effects, such as inhibition of platelet aggregation, vasodilation, modulation of neurotransmission, and inhibition of tumor growth and metastasis. Inhibition of platelet aggregation is mediated by the blockade of the P2Y1 receptor, which is involved in ADP-mediated platelet activation. Vasodilation is mediated by the inhibition of vasoconstriction, which is mediated by the P2Y1 receptor in smooth muscle cells. Modulation of neurotransmission is mediated by the inhibition of the P2Y1 receptor in neurons, which is involved in ADP-mediated neurotransmission. Inhibition of tumor growth and metastasis is mediated by the blockade of the P2Y1 receptor, which is involved in tumor cell proliferation, migration, and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS2179 has several advantages and limitations for lab experiments. The advantages include its high selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor, and its well-established synthesis method, which allows for easy access to this compound. The limitations include its low solubility in water, which can limit its use in aqueous solutions, and its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MRS2179. One direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders, diabetes, and kidney diseases. Another direction is to investigate its potential use in combination with other drugs or therapies, such as antiplatelet agents, anticoagulants, and chemotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MRS2179, which can provide insights into the development of new drugs targeting the P2Y1 receptor.
Métodos De Síntesis
MRS2179 can be synthesized using various methods, including the condensation of 2,6-diaminopurine with 3-methoxybenzaldehyde, followed by cyclization with formaldehyde and hydrogen peroxide. Another method involves the reaction of 3-methoxybenzaldehyde with 2,6-diaminopurine in the presence of ammonium acetate and acetic anhydride, followed by cyclization with formaldehyde and hydrogen peroxide.
Aplicaciones Científicas De Investigación
MRS2179 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, MRS2179 has been shown to inhibit platelet aggregation and thrombus formation, thereby reducing the risk of thrombotic events. In neurological disorders, MRS2179 has been shown to modulate neurotransmission and protect against ischemic injury. In cancer, MRS2179 has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-12-11(13(21)17-15(18)22)20-7-6-19(14(20)16-12)9-4-3-5-10(8-9)23-2/h3-5,8H,6-7H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVKORMAMKUTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

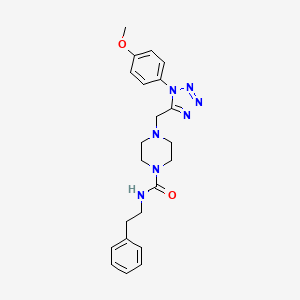
![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)
![N-[1-(3-Fluoropyridin-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2498725.png)
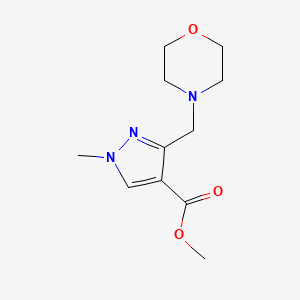
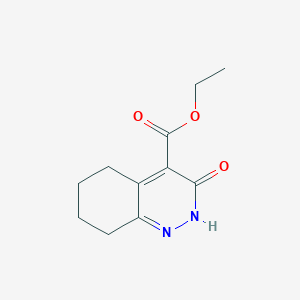
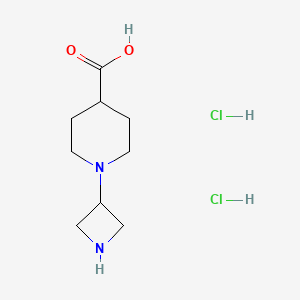
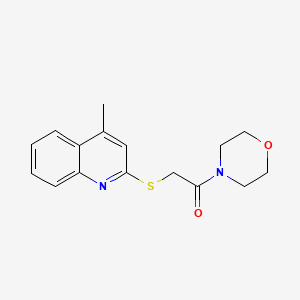
![(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2498732.png)
![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)
![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)
![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)
![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)